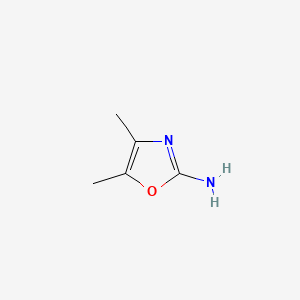

4,5-Dimethyloxazol-2-amine

Description

Overview of Oxazole (B20620) Heterocyclic Compounds in Academic Research

Oxazole, a five-membered heterocyclic compound containing one oxygen and one nitrogen atom, and its derivatives are of substantial interest in academic and industrial research. tandfonline.comaip.org These compounds form the core structure of numerous molecules with diverse biological activities and material properties. nih.gov The oxazole nucleus is considered a valuable scaffold in medicinal chemistry, frequently investigated for the development of new therapeutic agents. tandfonline.comsemanticscholar.org The arrangement of atoms within the oxazole ring allows for various non-covalent interactions, enabling these molecules to bind effectively with a wide range of enzymes and biological receptors. nih.govsemanticscholar.org

The versatility of the oxazole ring has led to its incorporation into compounds with applications in pharmaceuticals, agrochemicals, and materials science. numberanalytics.com In modern medicinal chemistry, the oxazole scaffold is a key component in the design of novel drugs. tandfonline.com Researchers have successfully developed numerous oxazole-containing candidates for treating a variety of diseases, highlighting their developmental value as medicinal agents. tandfonline.comsemanticscholar.org The field continues to expand as new synthetic methods and applications for oxazole derivatives are discovered. researchgate.net

Historical Context of Oxazole Synthesis and Significance in Chemical Sciences

The history of oxazole chemistry is marked by the development of several key synthetic methods that have enabled the widespread study and application of this heterocyclic system. The first synthesis of an oxazole was reported in the early 20th century. numberanalytics.com One of the earliest and most fundamental methods is the Robinson-Gabriel synthesis , which involves the cyclodehydration of α-acylamino ketones. numberanalytics.com Another cornerstone of oxazole synthesis is the Fischer oxazole synthesis , discovered by Emil Fischer in 1896. wikipedia.org This method produces 2,5-disubstituted oxazoles from the reaction of a cyanohydrin with an aldehyde in the presence of anhydrous hydrochloric acid. wikipedia.org

In 1972, a significant advancement came with the development of the van Leusen oxazole synthesis . nih.govmdpi.com This one-pot reaction utilizes tosylmethylisocyanide (TosMIC) and an aldehyde to form the oxazole ring under mild conditions, and it has become one of the most appropriate strategies for preparing oxazole-based medicinal compounds. nih.govmdpi.com The emergence of these synthetic routes was pivotal, as they made oxazoles more accessible for research, leading to an explosion in the exploration of their chemical and biological properties. numberanalytics.com The ability to readily construct the oxazole core has cemented its significance in the chemical sciences, allowing for the creation of complex molecules and functional materials. tandfonline.comnumberanalytics.com

Role of 4,5-Dimethyloxazol-2-amine as a Core Scaffold in Organic Synthesis

This compound is a specific oxazole derivative that serves as a versatile building block in organic synthesis. guidechem.commusechem.com Its structure, featuring a 2-amino group and methyl groups at the 4 and 5 positions, makes it a valuable intermediate for the synthesis of more complex, bioactive molecules. musechem.comacs.org The amine group provides a reactive site for further functionalization, allowing for the construction of a wide array of derivatives.

The synthesis of this compound itself can be achieved through methods such as the reaction of acetoin (B143602) with cyanamide (B42294). google.com Once formed, it can be used as a precursor in the preparation of various compounds, including those with potential anti-inflammatory activity. acs.org For instance, it has been used to synthesize 2,3,5,7-tetramethyloxazolo[3,2-a]pyrimidinium perchlorate (B79767) through condensation with acetylacetone. msu.ru The compound's utility as a scaffold is evident in its application in creating diverse chemical libraries for drug discovery and development. musechem.commsu.ru

Table 1: Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 45529-92-8 sielc.comnih.gov |

| Molecular Formula | C₅H₈N₂O nih.gov |

| IUPAC Name | 4,5-dimethyl-1,3-oxazol-2-amine nih.gov |

| Physical State | White to pale yellowish solid guidechem.comgoogle.com |

Current Research Landscape and Future Directions for this compound

The current research landscape for oxazoles, including this compound, is focused on several key areas. A major trend is the development of more sustainable and efficient synthetic methods. numberanalytics.com This includes the use of green chemistry principles to reduce waste and energy consumption in the production of oxazole derivatives. Another significant area of research is the exploration of oxazole-based compounds in materials science. numberanalytics.com There is growing interest in their potential use in developing new polymers, dyes, and organic light-emitting diodes (OLEDs). numberanalytics.com

For this compound specifically, future research is likely to continue leveraging its properties as a synthetic intermediate. musechem.com Its derivatives are being investigated for a range of potential biological activities. The ongoing exploration of its reactivity will likely uncover new synthetic transformations and applications. The potential for this scaffold in medicinal chemistry remains vast, with opportunities to design novel molecules targeting a variety of diseases. mdpi.com The development of new catalytic systems and one-pot reactions involving this and other oxazoles will continue to be a driving force in the field.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4,5-dimethyl-1,3-oxazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N2O/c1-3-4(2)8-5(6)7-3/h1-2H3,(H2,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHZVSAXCIKCRAK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(OC(=N1)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10196549 | |

| Record name | 4,5-Dimethyloxazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10196549 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

112.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

45529-92-8 | |

| Record name | 4,5-Dimethyl-2-oxazolamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=45529-92-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,5-Dimethyloxazol-2-amine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0045529928 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4,5-Dimethyloxazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10196549 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,5-dimethyloxazol-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.112 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Strategies for 4,5 Dimethyloxazol 2 Amine and Its Derivatives

Established Synthetic Routes to the Oxazole (B20620) Ring System

Cyclization Reactions of Amino Alcohols and Amino Acid Derivatives

The cyclization of amino alcohol derivatives represents a direct and efficient pathway to the oxazole core. A notable example is the synthesis of 4,5-dimethyloxazol-2-amine from an α-hydroxyketone, a close derivative of an amino alcohol. A patented process describes the reaction of acetoin (B143602) (3-hydroxy-2-butanone) with cyanamide (B42294). researchgate.netgoogle.com In this method, a solution of cyanamide in water is mixed with acetoin and heated, leading to an exothermic reaction that forms this compound. researchgate.netgoogle.com The product can be isolated as a salt, such as the hydrochloride, which exhibits greater stability than the free base. researchgate.net The yield for this synthesis has been reported to be as high as 86.8% of the theoretical value. researchgate.netgoogle.com This approach provides a technically straightforward route to the target compound with high yields. researchgate.net

Condensation Reactions with Aldehydes or Ketones

While condensation reactions are a common strategy for forming heterocyclic rings, their application for the direct synthesis of 2-aminooxazoles from simple aldehydes or ketones is less straightforward. A well-known method for synthesizing oxazoles from aldehydes is the Van Leusen oxazole synthesis, which involves the reaction of an aldehyde with tosylmethyl isocyanide (TosMIC). wikipedia.orgorganic-chemistry.orgnih.govorganic-chemistry.org This reaction, however, typically yields 5-substituted oxazoles and is not a direct route to 2-amino substituted derivatives. nih.govorganic-chemistry.org The condensation of diacetyl with primary alkylamines has also been studied, but these reactions tend to produce benzoquinone derivatives rather than oxazoles. mdpi.comresearchgate.net Therefore, direct condensation with simple aldehydes or ketones is not a primary route for the synthesis of this compound.

Erlenmeyer-Plöchl Azlactone Synthesis and its Variants

The Erlenmeyer-Plöchl synthesis is a classical method for the formation of azlactones (2-oxazolin-5-ones) through the intramolecular condensation of acylglycines in the presence of acetic anhydride. google.com These azlactones can then react with carbonyl compounds. google.com While this is a cornerstone in the synthesis of α-amino acids and some oxazole derivatives, it is not a typical route for the preparation of 2-aminooxazoles. The structure of the resulting azlactone does not readily convert to a 2-amino substituted oxazole.

Formation from α-dicarbonyl compounds and α-amino carbonyl reactive intermediates

The reaction of α-dicarbonyl compounds or their equivalents with a suitable nitrogen source is a key strategy for the synthesis of this compound. As mentioned previously, a highly effective method involves the reaction of acetoin (an α-hydroxyketone, which can be considered an equivalent of an α-dicarbonyl compound) with cyanamide. researchgate.netgoogle.com The reaction proceeds by heating an aqueous solution of the reactants, with the temperature maintained between 40 and 45 °C. researchgate.netgoogle.com This process has been shown to produce this compound in high yields. researchgate.netgoogle.com

Another relevant approach is the synthesis of 2-amino substituted oxazoles from α-amino ketones and isothiocyanates. This method involves a sequential addition and an iodine-mediated desulfurative cyclization, providing a transition-metal-free and operationally simple route to a variety of 2-amino substituted oxazole derivatives under mild conditions.

Advanced and Green Synthetic Approaches for this compound Derivatives

In recent years, there has been a significant shift towards the development of more environmentally friendly and efficient synthetic methods. These "green chemistry" approaches aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.

Microwave-Assisted Cyclization Techniques

Microwave-assisted organic synthesis has emerged as a powerful tool in green chemistry, often leading to dramatically reduced reaction times, increased yields, and cleaner reaction profiles. rsc.orgijpsonline.comsemanticscholar.orgresearchgate.netnih.govacs.orgjusst.orgnih.gov This technique has been successfully applied to the synthesis of 2-aminooxazole derivatives. researchgate.netijpsonline.comresearchgate.net

In a typical microwave-assisted synthesis of 2-aminooxazoles, an aromatic ketone, urea (B33335) or thiourea, and iodine are irradiated in an open vessel. ijpsonline.comresearchgate.net For instance, a mixture of a p-substituted 2-bromoacetophenone (B140003) and urea in DMF can be irradiated to produce 2-amino-4-(p-substituted phenyl)-oxazole derivatives. ijpsonline.com One study reported a microwave-mediated synthesis of 2-aminooxazoles at 150 °C that was complete in just 5 minutes, yielding the product in moderate to good yields via simple precipitation, thus avoiding the need for chromatographic purification. researchgate.net The use of microwave irradiation can significantly accelerate the cyclization process, making it a highly efficient and green alternative to conventional heating methods. rsc.orgnih.govacs.org

The following table summarizes a representative microwave-assisted synthesis of 2-aminooxazole derivatives:

| Reactants | Catalyst/Reagent | Solvent | Power/Temp | Time | Yield |

| Aromatic Ketone, Urea, Iodine | - | - | 50 W / 140°C | 10 min | Good |

| p-substituted 2-bromoacetophenone, Urea | - | DMF | - | - | - |

| α-bromoketone, Urea | - | Acetic Anhydride | 150°C | 5 min | Moderate to Good |

Transition Metal-Catalyzed Coupling Reactions

Transition metal-catalyzed reactions are powerful tools for the construction of carbon-nitrogen (C-N) and carbon-carbon (C-C) bonds, offering high efficiency and broad substrate scope. These methods are particularly valuable for the synthesis of complex oxazole derivatives.

The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, has become a cornerstone in the synthesis of aryl amines. This methodology is highly effective for the N-arylation of 2-aminooxazoles, including derivatives of this compound. The reaction typically involves the coupling of a 2-aminooxazole with an aryl halide or triflate in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base.

The general mechanism for the Buchwald-Hartwig amination proceeds through a catalytic cycle involving:

Oxidative addition of the aryl halide to a Pd(0) complex.

Coordination of the amine to the resulting Pd(II) complex.

Deprotonation of the coordinated amine by a base to form a palladium amide complex.

Reductive elimination from the amide complex to yield the N-arylated amine product and regenerate the Pd(0) catalyst.

The choice of ligand is crucial for the success of the reaction, with bulky, electron-rich phosphine ligands such as XantPhos often providing excellent results. The selection of the base is also critical; while strong, insoluble inorganic bases are common, soluble organic bases like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) can offer advantages in terms of functional group tolerance and suitability for continuous flow systems.

A typical procedure involves heating the 2-aminooxazole, aryl halide, palladium catalyst, ligand, and base in an appropriate solvent such as toluene (B28343) or dioxane. The reaction conditions, including temperature and reaction time, are optimized based on the specific substrates and catalyst system used.

| Parameter | Typical Conditions for Buchwald-Hartwig Amination of 2-Aminooxazoles |

|---|---|

| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃ |

| Ligand | XantPhos, BINAP, DPPF |

| Base | NaOtBu, LHMDS, K₂CO₃, Cs₂CO₃, DBU |

| Solvent | Toluene, Dioxane, THF |

| Temperature | 80-120 °C |

The Suzuki-Miyaura coupling is a versatile palladium-catalyzed cross-coupling reaction for the formation of C-C bonds between organoboron compounds and organic halides or triflates. One-pot procedures that combine the synthesis of the oxazole ring with a subsequent Suzuki-Miyaura coupling have been developed to streamline the synthesis of highly substituted oxazoles.

A notable one-pot method allows for the synthesis of 2,4,5-trisubstituted oxazoles from carboxylic acids, amino acids, and boronic acids. In this approach, a 5-(triazinyloxy)oxazole intermediate is first formed in situ from a carboxylic acid and an amino acid using a dehydrative condensing agent. This intermediate then undergoes a nickel- or palladium-catalyzed Suzuki-Miyaura coupling with a boronic acid to afford the desired trisubstituted oxazole.

This one-pot strategy offers several advantages, including reduced purification steps, increased efficiency, and the ability to introduce a wide range of substituents at the C5 position of the oxazole ring. The choice of catalyst and ligands is critical for the success of the Suzuki-Miyaura coupling step.

| Reaction Step | Key Reagents and Conditions |

|---|---|

| Oxazole Formation | Carboxylic acid, amino acid, dehydrative condensing agent (e.g., DMT-MM) |

| Suzuki-Miyaura Coupling | Boronic acid, Ni or Pd catalyst, ligand (e.g., phosphine-based) |

Ultrasound-Assisted Synthesis

Ultrasound irradiation has emerged as a valuable tool in organic synthesis, often leading to shorter reaction times, higher yields, and milder reaction conditions compared to conventional heating methods. The application of ultrasound in the synthesis of oxazole derivatives, including 2-aminooxazoles, has been explored.

The synthesis of 1,5-disubstituted-1H-tetrazoles, another important class of heterocycles, has been successfully achieved using ultrasound irradiation in Ugi-azide isocyanide-based multicomponent reactions. This suggests the potential for similar benefits in the synthesis of oxazoles. Ultrasound has also been employed for the greener synthesis of 2,4,5-trisubstituted imidazoles, highlighting its utility in the preparation of five-membered heterocycles.

The mechanism of ultrasound-assisted synthesis involves acoustic cavitation, which is the formation, growth, and implosive collapse of bubbles in a liquid. This process generates localized hot spots with high temperatures and pressures, leading to an acceleration of the chemical reaction.

Applications of Ionic Liquids in Oxazole Synthesis

Ionic liquids (ILs) are salts with low melting points that are gaining increasing attention as environmentally benign solvents and catalysts in organic synthesis. Their unique properties, such as low vapor pressure, high thermal stability, and recyclability, make them attractive alternatives to traditional volatile organic solvents.

The synthesis of 4,5-disubstituted oxazoles has been successfully carried out in ionic liquids. For instance, the use of ionic liquids in combination with solid-supported reagents in an automated flow reactor system has been demonstrated for the synthesis of these compounds in good yields and high purities.

Ionic liquids can act as both the solvent and promoter in certain reactions. For the synthesis of benzoxazoles, direct oxidative amination has been achieved using ionic liquids as catalysts at room temperature under metal-free conditions. The ionic liquid can often be recovered and reused multiple times without a significant loss of activity, further enhancing the green credentials of the process.

| Advantage of Ionic Liquids | Description |

|---|---|

| Low Volatility | Reduces air pollution and exposure risks. |

| High Thermal Stability | Allows for a wider range of reaction temperatures. |

| Recyclability | Enables reuse, reducing waste and cost. |

| Tunable Properties | Solvent properties can be tailored by changing the cation and anion. |

Reductive Amination Strategies for Amine Formation in Oxazole Derivatives

Reductive amination is a powerful and versatile method for the synthesis of primary, secondary, and tertiary amines from carbonyl compounds. This two-step, one-pot process involves the initial reaction of a ketone or aldehyde with an amine to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine.

This strategy can be applied to the synthesis of N-alkylated 2-aminooxazole derivatives. For example, a 2-aminooxazole can be reacted with an aldehyde or ketone to form an imine, which is then reduced to the N-alkylated product. A variety of reducing agents can be employed, with sodium borohydride (B1222165) (NaBH₄) and sodium cyanoborohydride (NaBH₃CN) being common choices.

The synthesis of N-alkylated 2-aminobenzothiazoles, close structural analogs of

Synthetic Modifications and Derivatization Strategies

The this compound scaffold serves as a versatile platform for a variety of synthetic modifications and derivatization strategies. These modifications are crucial for developing new compounds with tailored electronic, biological, and physical properties. The primary sites for modification include the exocyclic amino group and the C2, C4, and C5 positions of the oxazole ring.

The introduction of substituents onto the oxazole ring is a key strategy for modulating the properties of this compound derivatives. The reactivity of the oxazole ring towards electrophilic and nucleophilic substitution dictates the approaches used for functionalization.

The 2-amino group of 2-aminooxazoles significantly influences the reactivity of the oxazole ring. This electron-donating group activates the ring, making it more susceptible to electrophilic attack. The primary amine itself is a nucleophilic center and can readily undergo reactions such as acylation and alkylation.

Electrophilic Substitution: While the oxazole ring is generally considered electron-rich, its reactivity towards electrophiles is modest. However, the presence of the activating 2-amino group can facilitate electrophilic substitution reactions. The position of substitution is directed by the electronic properties of the ring system. Theoretical studies and experimental evidence for related heterocyclic systems suggest that the C4 and C5 positions are potential sites for electrophilic attack, though this can be influenced by the specific reagents and reaction conditions. For instance, halogenation of the oxazole ring can be achieved using various halogenating agents, leading to the introduction of chloro, bromo, or iodo substituents.

Nucleophilic Substitution: The 2-amino group can also be the site of nucleophilic attack. Reactions such as N-acylation and N-alkylation are common derivatization strategies. For example, the reaction of 2-aminooxazoles with acyl chlorides or anhydrides in the presence of a base leads to the formation of the corresponding N-acyl derivatives. Similarly, N-alkylation can be achieved using alkyl halides.

A study on the synthesis of N-substituted 4-aryl-2-aminooxazoles highlights a two-step method involving the initial condensation of an α-bromoacetophenone with urea to form a 2-aminooxazole, followed by a Buchwald-Hartwig cross-coupling reaction with an aryl halide. nih.govacs.orgresearchgate.net This approach demonstrates the feasibility of introducing aryl substituents at the nitrogen atom of the 2-amino group.

| Reagent/Reaction | Position of Substitution | Product Type | Reference |

| Acyl Halides/Anhydrides | N-position of amino group | N-Acyl-2-aminooxazoles | nih.govacs.orgresearchgate.net |

| Alkyl Halides | N-position of amino group | N-Alkyl-2-aminooxazoles | nih.govacs.orgresearchgate.net |

| Aryl Halides (Buchwald-Hartwig) | N-position of amino group | N-Aryl-2-aminooxazoles | nih.govacs.orgresearchgate.net |

| Halogenating Agents | C4 and/or C5 positions | Halogenated oxazoles | General Reactivity |

The synthesis of N-aryl-5-aryloxazol-2-amine derivatives represents a significant area of research due to the pharmacological potential of this class of compounds. Various synthetic strategies have been developed to construct this scaffold, often involving the formation of the oxazole ring as a key step.

One common approach involves the condensation of an α-haloketone with a substituted urea or thiourea. While the Hantzsch thiazole (B1198619) synthesis is a well-established method for preparing 2-aminothiazoles from α-haloketones and thioureas, the analogous reaction with ureas to form 2-aminooxazoles can be less straightforward, particularly with N-substituted ureas due to the lower nucleophilicity of the oxygen atom compared to sulfur. nih.govacs.orgresearchgate.net

A more versatile strategy for preparing N-substituted 4-aryl-2-aminooxazoles involves a two-step process. First, an α-bromoacetophenone is condensed with unsubstituted urea to yield a 4-aryl-2-aminooxazole. This intermediate is then subjected to a Buchwald-Hartwig cross-coupling reaction with various aryl halides to introduce the N-aryl substituent. nih.govacs.orgresearchgate.net This method allows for significant diversity in the N-aryl portion of the molecule.

| Starting Material 1 | Starting Material 2 | Key Reaction | Product | Reference |

| α-Bromoacetophenone | Urea | Condensation | 4-Aryl-2-aminooxazole | nih.govacs.orgresearchgate.net |

| 4-Aryl-2-aminooxazole | Aryl Halide | Buchwald-Hartwig Coupling | N,4-Diaryl-2-aminooxazole | nih.govacs.orgresearchgate.net |

The incorporation of oxazole rings into polymeric structures can impart desirable properties such as high thermal stability, good mechanical strength, and specific electronic or optical characteristics. Several approaches have been explored for the synthesis of polymers containing oxazole or related oxadiazole functionalities.

Polycondensation of Oxazole-Containing Monomers: One strategy involves the synthesis of monomers containing pre-formed oxazole rings, which are then polymerized. For example, diamines or diacids containing oxazole moieties can be used in polycondensation reactions to form polyamides or polyesters. A study describes the synthesis of regioisomeric polymers containing naphthalene (B1677914) diimide (NDI), oxazole, and thienopyrroledione (TPD) units via direct arylation polymerization. acs.org This method allows for the creation of conjugated polymers with potential applications in organic electronics.

Ring-Opening Polymerization of Oxazolines: Another important route to polymers with structures related to polyamides is the cationic ring-opening polymerization (CROP) of 2-oxazolines. nih.govrsc.orgwikipedia.orgbeilstein-journals.orgacs.org This living polymerization technique allows for the synthesis of well-defined polymers with controlled molecular weights and narrow polydispersity. The resulting poly(2-oxazoline)s are considered pseudopeptidic materials and have shown promise in biomedical applications. While this method does not directly produce polymers with aromatic oxazole rings in the main chain, the resulting polyamide structure is a key feature.

| Polymerization Method | Monomers | Polymer Type | Potential Applications | Reference |

| Direct Arylation Polymerization | Oxazole-flanked aromatic cores | Conjugated Polymers | Organic Electronics | acs.org |

| Cationic Ring-Opening Polymerization | 2-Oxazolines | Poly(2-oxazoline)s (Polyamides) | Biomedical Materials | nih.govrsc.orgwikipedia.orgbeilstein-journals.orgacs.org |

Aminomethylation, most notably the Mannich reaction, is a powerful tool for the C-C bond formation and the introduction of an aminomethyl group onto a substrate. In the context of 2-aminooxazoles, both the oxazole ring and the exocyclic amino group can potentially participate in such reactions.

The classical Mannich reaction involves the condensation of a compound with an active hydrogen atom, an aldehyde (typically formaldehyde), and a primary or secondary amine. The exocyclic amino group of 2-amino-4,5-dimethyloxazole could potentially react with formaldehyde (B43269) and another amine in a variation of the Mannich reaction. However, the more likely pathway involves the oxazole ring acting as the nucleophile.

| Reaction | Substrate | Reagents | Expected Product |

| Mannich Reaction | This compound | Formaldehyde, Secondary Amine | 5-(Dialkylaminomethyl)-4,5-dimethyloxazol-2-amine (potential) |

Stereoselective Synthesis of Oxazole Derivatives

The development of stereoselective methods for the synthesis of chiral oxazole derivatives is of significant interest, particularly for applications in medicinal chemistry and asymmetric catalysis.

Creating chiral centers within the oxazole framework or at its substituents requires the use of asymmetric synthesis methodologies. This can involve the use of chiral catalysts, chiral auxiliaries, or starting from chiral precursors.

A common strategy for the synthesis of chiral oxazolines, which are precursors to some chiral oxazoles, involves the cyclization of β-hydroxy amides derived from chiral amino acids. wikipedia.org The stereochemistry of the amino acid is transferred to the resulting oxazoline (B21484).

For the direct asymmetric synthesis of oxazoles, chiral ligands in combination with metal catalysts have been employed. For example, planar-chiral oxazole-pyridine N,N-ligands have been designed and synthesized for use in palladium-catalyzed asymmetric cyclization reactions. acs.org While not directly applied to the synthesis of this compound, these approaches demonstrate the feasibility of achieving high enantioselectivity in reactions involving oxazole-containing molecules.

Another approach involves the use of chiral catalysts to control the stereochemistry of a ring-forming reaction. For instance, chiral triazole-oxazoline ligands have been used in asymmetric Diels-Alder reactions. researchgate.net The development of chiral catalysts that can directly mediate the enantioselective formation of the oxazole ring from achiral starting materials is an active area of research.

| Approach | Key Feature | Example Application | Reference |

| Chiral Pool Synthesis | Use of chiral amino acids | Synthesis of chiral oxazolines | wikipedia.org |

| Chiral Ligands | Palladium catalysis with planar-chiral oxazole-pyridine ligands | Asymmetric acetoxylative cyclization | acs.org |

| Chiral Catalysts | Chiral triazole-oxazoline ligands | Asymmetric Diels-Alder reactions | researchgate.net |

Reaction Mechanisms and Pathways Involving 4,5 Dimethyloxazol 2 Amine

Nucleophilic Substitution Reactions of the Oxazole (B20620) Ring System

While the oxazole ring is generally considered electron-rich, it is typically resistant to nucleophilic substitution unless activated by electron-withdrawing groups or when a good leaving group is present. beilstein-journals.org For 4,5-dimethyloxazol-2-amine, direct nucleophilic attack on the ring carbons is not a predominant reaction pathway under normal conditions.

However, the amino group can be converted into a better leaving group, such as a diazonium salt. Treatment of this compound with nitrous acid (HONO), generated in situ from a nitrite (B80452) salt and a strong acid, would likely form a diazonium salt intermediate. This intermediate is highly unstable and can be displaced by a variety of nucleophiles. youtube.com

Table 1: Predicted Nucleophilic Substitution Reactions of this compound via Diazonium Salt Formation

| Reagent | Nucleophile | Expected Product |

| H₂O | OH⁻ | 4,5-Dimethyl-1,3-oxazol-2-ol |

| CuCl | Cl⁻ | 2-Chloro-4,5-dimethyloxazole |

| CuBr | Br⁻ | 2-Bromo-4,5-dimethyloxazole |

| CuCN | CN⁻ | 4,5-Dimethyloxazole-2-carbonitrile |

| KI | I⁻ | 2-Iodo-4,5-dimethyloxazole |

It is important to note that the stability of the heterocyclic diazonium salt is crucial for the success of these reactions.

Oxidation Reactions Yielding Oxazole Derivatives

The amino group of this compound is susceptible to oxidation. libretexts.org The outcome of the oxidation reaction would depend on the oxidizing agent used. Mild oxidizing agents might lead to the formation of azo compounds, while stronger oxidizing agents could potentially lead to the cleavage of the amino group or the ring itself.

The methyl groups on the oxazole ring can also be oxidized under more forceful conditions, potentially yielding carboxylic acid derivatives. However, the amino group is generally more susceptible to oxidation.

Table 2: Potential Oxidation Reactions of this compound

| Oxidizing Agent | Potential Product(s) |

| Hydrogen peroxide (H₂O₂) | N-oxide derivatives |

| Peroxy acids (e.g., m-CPBA) | N-oxide derivatives |

| Potassium permanganate (B83412) (KMnO₄) | Ring cleavage products |

Reduction Reactions for Different Forms of the Compound

The oxazole ring of this compound can undergo reduction, although this often requires harsh conditions and can lead to ring opening. beilstein-journals.org Catalytic hydrogenation, for example using hydrogen gas with a palladium catalyst, could potentially reduce the C=N and C=C bonds within the oxazole ring, leading to oxazolidine (B1195125) derivatives. More aggressive reducing agents, such as those used in a Birch reduction (sodium in liquid ammonia), would likely result in cleavage of the oxazole ring.

The primary amino group is generally stable to most reduction conditions unless it has been converted to a different functional group, such as an imine or a nitro group.

Cycloaddition Reactions and Their Application in Oxazole Synthesis

Oxazoles can participate as dienes in Diels-Alder reactions, a type of [4+2] cycloaddition. nih.govlibretexts.org The presence of the electron-donating amino group and methyl groups on the this compound ring would increase its reactivity as a diene. The reaction would involve the C4-C5 double bond and the oxygen atom acting as the diene component, reacting with a dienophile.

This type of reaction is a powerful tool for the synthesis of complex heterocyclic systems. For example, reaction with an alkyne dienophile could lead to the formation of a pyridine (B92270) derivative after the initial cycloadduct undergoes a retro-Diels-Alder reaction to lose a nitrile.

Table 3: Predicted [4+2] Cycloaddition Reaction of this compound

| Dienophile | Initial Adduct | Final Product (after potential rearrangement) |

| Dimethyl acetylenedicarboxylate | Bicyclic adduct | Substituted pyridine derivative |

| Maleic anhydride | Bicyclic adduct | Fused heterocyclic system |

| N-Phenylmaleimide | Bicyclic adduct | Fused heterocyclic system |

Mechanism of Imidazole and Oxazole Formation from Alpha-Dicarbonyl Compounds

The synthesis of the 4,5-dimethyloxazole (B1362471) ring system is conceptually related to the formation of imidazoles from α-dicarbonyl compounds. nih.govresearchgate.net A plausible synthetic route to this compound would involve the reaction of an appropriate α-dicarbonyl compound with a source of the 2-amino group.

In the case of this compound, the starting α-dicarbonyl would be diacetyl (2,3-butanedione). The reaction of diacetyl with cyanamide (B42294) (H₂NCN) in the presence of a catalyst would be a direct method for the construction of the 2-aminooxazole ring.

The mechanism likely proceeds through the following steps:

Nucleophilic attack of one of the nitrogen atoms of cyanamide on one of the carbonyl carbons of diacetyl.

Intramolecular cyclization through the attack of the oxygen of the resulting intermediate on the other carbonyl carbon.

Dehydration to form the aromatic oxazole ring.

This type of condensation reaction is a common and effective method for the synthesis of various heterocyclic compounds.

Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of an organic molecule. Analysis of both ¹H and ¹³C NMR spectra allows for the unambiguous assignment of the protons and carbons within the 4,5-Dimethyloxazol-2-amine structure.

The proton NMR spectrum of this compound is expected to display three distinct signals corresponding to the three types of protons in the molecule: the two methyl groups attached to the oxazole (B20620) ring and the primary amine group.

The protons of the two methyl groups at the C4 and C5 positions are chemically non-equivalent and are anticipated to appear as two sharp singlets. In a related structure, 2-(bromomethyl)-4,5-dimethyloxazole, the signals for these methyl groups were observed experimentally at chemical shifts of approximately δ 2.25 ppm and δ 2.05 ppm. googleapis.com The signal for the amine (-NH₂) protons is expected to be a broad singlet, the chemical shift of which can be highly variable depending on the solvent, concentration, and temperature, but typically appears in the range of δ 5.0-7.0 ppm. The integration of these peaks would correspond to a 3:3:2 ratio, confirming the presence of the two methyl groups and the primary amine group.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~2.25 | Singlet | 3H | Methyl group protons (C4-CH₃ or C5-CH₃) |

| ~2.05 | Singlet | 3H | Methyl group protons (C5-CH₃ or C4-CH₃) |

The proton-decoupled ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, five distinct signals are expected, corresponding to the five carbon atoms in unique chemical environments.

The spectrum would feature three signals in the aromatic/heteroaromatic region for the sp²-hybridized carbons of the oxazole ring (C2, C4, and C5). The C2 carbon, being attached to two electronegative heteroatoms (oxygen and nitrogen), is expected to be the most deshielded, with a chemical shift likely above δ 155 ppm. The C4 and C5 carbons, being part of a C=C double bond within the ring, would resonate at lower chemical shifts. By analogy with the closely related 4,5-dimethylthiazol-2-amine, for which spectral data is available, these signals can be predicted with reasonable accuracy. nih.gov The remaining two signals in the aliphatic region would correspond to the two methyl group carbons, typically appearing in the range of δ 10-20 ppm.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Predicted Chemical Shift (δ, ppm) | Assignment |

|---|---|

| > 155 | C2 (Amine-substituted ring carbon) |

| 130 - 145 | C4 (Methyl-substituted ring carbon) |

| 115 - 130 | C5 (Methyl-substituted ring carbon) |

Mass Spectrometry (MS) for Molecular Weight and Purity Confirmation

Mass spectrometry is a critical tool for determining the molecular weight and confirming the elemental composition of a compound. The monoisotopic mass of this compound is 112.0637 Da. The detection of this compound in biological samples by pyrolysis-gas chromatography/mass spectrometry (Py-GC/MS) has been reported, confirming its stability and detectability with this technique. researchgate.net

High-resolution mass spectrometry (HRMS) would show a molecular ion peak ([M]⁺) or, more commonly, a protonated molecular ion ([M+H]⁺) with a mass-to-charge ratio (m/z) that precisely matches the calculated value. Predicted m/z values for common adducts are useful for identifying the compound in complex matrices.

Table 3: Predicted Mass Spectrometry Data for this compound Adducts

| Adduct | Predicted m/z |

|---|---|

| [M+H]⁺ | 113.0709 |

| [M+Na]⁺ | 135.0529 |

The fragmentation pattern observed in the mass spectrum would provide further structural confirmation, likely showing characteristic losses of small molecules or radicals from the parent ion.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific vibrational frequencies. The IR spectrum of this compound is expected to show characteristic absorption bands for its amine, oxazole ring, and alkyl functionalities.

Key expected vibrational frequencies include:

N-H Stretching: The primary amine group (-NH₂) should exhibit two distinct stretching bands in the region of 3300-3500 cm⁻¹, characteristic of symmetric and asymmetric vibrations.

C=N Stretching: The carbon-nitrogen double bond within the oxazole ring is expected to show a strong absorption band around 1640-1690 cm⁻¹.

C-O Stretching: The C-O-C ether-like stretch of the oxazole ring typically appears in the 1020-1250 cm⁻¹ region.

C-H Stretching: Aliphatic C-H stretching from the methyl groups will be observed just below 3000 cm⁻¹.

The presence of these specific bands provides strong evidence for the proposed molecular structure.

Table 4: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3300 - 3500 | N-H stretch (asymmetric & symmetric) | Primary Amine (-NH₂) |

| 2850 - 3000 | C-H stretch | Methyl (-CH₃) |

| 1640 - 1690 | C=N stretch | Oxazole Ring |

X-ray Crystallography for Molecular Structure and Stereochemistry

X-ray crystallography provides the most definitive structural information by determining the precise arrangement of atoms in a crystalline solid, including bond lengths, bond angles, and intermolecular interactions. While a crystal structure for this compound itself is not publicly available, the crystal structure of Sulfamoxole, a sulfa drug that contains the N1-(4,5-dimethyloxazol-2-yl) moiety, has been determined.

Analysis of the Sulfamoxole structure reveals key geometric parameters of the 4,5-dimethyloxazole (B1362471) ring system. The oxazole ring is planar, as expected for an aromatic heterocycle. The internal bond angles and bond lengths are consistent with a hybrid of C-C, C=C, C-N, C=N, C-O, and C=O bonding characteristics. This data provides an accurate model for the core heterocyclic structure of this compound.

Raman Spectroscopy

Raman spectroscopy, a technique complementary to IR spectroscopy, measures the inelastic scattering of monochromatic light to probe molecular vibrations. While a specific Raman spectrum for this compound is not documented in public literature, a spectrum for its sulfur analog, 4,5-dimethylthiazol-2-amine, is available, suggesting that the compound is Raman active. nih.gov

The Raman spectrum would be expected to show strong signals for the symmetric vibrations of the molecule, particularly the breathing modes of the oxazole ring. The C=N and C=C stretching vibrations within the ring would also be prominent. Due to its higher polarizability, the C-S bond in the thiazole (B1198619) analog gives a strong Raman signal; the C-O bond in the oxazole would be less intense but still detectable. The symmetric C-H bending and stretching modes of the methyl groups would also be visible. Theoretical DFT calculations could be employed to predict the Raman active modes and their corresponding frequencies with high accuracy. science.gov

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic properties of many-body systems. It is particularly effective for calculating the structural and energetic properties of molecules like 4,5-Dimethyloxazol-2-amine. DFT methods are employed to determine thermochemical parameters that are key indicators of reactivity and potential mechanisms of action, such as antioxidant capabilities. excli.de

Bond Dissociation Enthalpy (BDE) is a critical thermodynamic parameter for evaluating a compound's ability to act as an antioxidant via the Hydrogen Atom Transfer (HAT) mechanism. This process involves the transfer of a hydrogen atom from the antioxidant to a free radical. A lower BDE for a specific bond (e.g., N-H or C-H) indicates that the hydrogen atom can be donated more easily, signifying higher antioxidant activity.

| Amine Class | Example Compound | Typical N-H BDE (kcal/mol) |

|---|---|---|

| Primary Aliphatic Amine | n-Propylamine | ~101 |

| Secondary Aliphatic Amine | Diethylamine | ~93-95 |

| Aromatic Amine | Aniline | ~88 |

| Heterocyclic Amine (Predicted) | This compound | Value dependent on radical stabilization by the oxazole (B20620) ring |

Beyond the HAT mechanism, antioxidants can operate through a Single Electron Transfer followed by Proton Transfer (SET-PT) pathway. This mechanism is evaluated using two key parameters: Ionization Potential (IP) and Proton Dissociation Enthalpy (PDE).

Ionization Potential (IP) is the energy required to remove an electron from the antioxidant, forming a radical cation. A lower IP facilitates the initial single-electron transfer step.

Proton Dissociation Enthalpy (PDE) is the enthalpy change associated with the deprotonation of the resulting radical cation.

DFT calculations are used to compute both adiabatic IP and PDE. A low IP value combined with a favorable PDE suggests that the SET-PT mechanism is a viable antioxidant pathway. Studies on the parent oxazole ring have determined its adiabatic ionization energy to be approximately 9.596 eV. researchgate.net The introduction of an electron-donating amino group at the 2-position, along with two methyl groups, is expected to lower the IP of this compound, making the initial electron transfer step more favorable.

| Parameter | Definition | Significance for Antioxidant Activity |

|---|---|---|

| Ionization Potential (IP) | Energy required to remove one electron from a neutral molecule. | A lower IP value facilitates the initial electron donation to a radical. |

| Proton Dissociation Enthalpy (PDE) | Enthalpy change for the loss of a proton from the radical cation. | A lower PDE value favors the second step of the SET-PT mechanism. |

Conceptual DFT provides a framework for understanding the global reactivity of a molecule through several key descriptors calculated from the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). excli.de

Chemical Potential (μ) : Represents the tendency of electrons to escape from a system. It is calculated as μ = (EHOMO + ELUMO) / 2. More negative values indicate lower reactivity.

Chemical Hardness (η) : Measures the resistance of a molecule to a change in its electron distribution. It is calculated as η = (ELUMO - EHOMO) / 2. A smaller HOMO-LUMO gap corresponds to lower hardness (i.e., higher softness) and greater reactivity.

Global Electrophilicity (ω) : Quantifies the ability of a species to accept electrons. It is defined as ω = μ² / (2η). researchgate.net

These parameters collectively provide a quantitative assessment of the stability and reactivity of this compound, helping to predict its behavior in chemical reactions.

| Descriptor | Formula | Interpretation |

|---|---|---|

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | Describes the escaping tendency of electrons. |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Indicates resistance to change in electron configuration. |

| Global Electrophilicity (ω) | μ² / (2η) | Measures the propensity of the molecule to act as an electrophile. |

Quantum Chemical Calculations for Molecular Geometry and Properties

Quantum chemical calculations are essential for determining the three-dimensional structure of this compound. Methods like DFT (e.g., B3LYP) and Møller–Plesset perturbation theory (MP2) are used to perform geometry optimization, which finds the lowest energy conformation of the molecule. nih.gov These calculations provide precise values for bond lengths, bond angles, and dihedral angles.

Studies on the parent compound, 2-aminooxazole, have shown that the molecule is nonplanar, with the amino group bent significantly out of the oxazole plane by approximately 35 degrees. nih.gov This pyramidalization at the nitrogen atom is a key structural feature. It is expected that this compound would adopt a similar nonplanar geometry. Such calculations are crucial as the molecular geometry dictates how the molecule interacts with its environment, including biological targets.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein). This method is invaluable for understanding potential biological activity. For this compound, docking simulations can identify which proteins it might interact with and predict the specific binding mode.

The process involves placing the 3D structure of this compound into the active site of a target protein and using a scoring function to estimate the binding affinity, often expressed in kcal/mol. The simulation identifies key interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces between the ligand and amino acid residues in the protein's active site. For example, the amino group of this compound could act as a hydrogen bond donor, while the oxazole ring's oxygen and nitrogen atoms could act as acceptors. Such studies, widely applied to related 2-aminothiazole (B372263) derivatives, help rationalize biological activity and guide the design of more potent analogs. asianpubs.orgresearchgate.netasianpubs.org

Structure-Activity Relationship (SAR) Studies via Computational Approaches

Quantitative Structure-Activity Relationship (QSAR) studies aim to build a mathematical correlation between the chemical structure of a series of compounds and their biological activity. wisdomlib.orgmdpi.com Computational approaches are central to modern QSAR.

For a series of analogs based on the this compound scaffold, a QSAR model could be developed by:

Calculating a wide range of molecular descriptors for each analog. These can include constitutional, topological, geometric, and quantum chemical parameters (like those from DFT).

Using statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms, to create an equation that links a subset of these descriptors to the observed biological activity (e.g., IC50 values). globalresearchonline.netnih.gov

Validating the model to ensure its predictive power.

Such a model can elucidate which structural features are critical for activity. For instance, a QSAR study might reveal that increasing the hydrophobicity at a certain position enhances activity, while steric bulk at another is detrimental. These insights are crucial for the rational design and optimization of new, more effective compounds based on the 2-aminooxazole scaffold. acs.orgnih.gov

Following a comprehensive search of available scientific literature, it is not possible to generate the requested article on the chemical compound “this compound” according to the specified outline. The search results did not yield specific data regarding the antitubercular, antimicrobial, or anti-biofilm activities of this compound or its direct derivatives.

The provided instructions strictly require that the article focus solely on this specific compound and adhere to a detailed outline covering its activity against Mycobacterium tuberculosis and various bacterial strains, including MIC determinations and anti-biofilm properties. Without available research findings on these precise topics for this compound, generating a scientifically accurate and informative article that meets the user's explicit requirements is not feasible.

Applications in Medicinal Chemistry and Biological Activity

Antiprotozoal Activity

There is no specific information available regarding the in vitro activity of 4,5-Dimethyloxazol-2-amine against the protozoan parasites Giardia lamblia and Trichomonas vaginalis. While the broader class of oxazole-containing compounds has been investigated for various pharmacological effects, dedicated studies on the antiprotozoal potential of this specific dimethylated aminoxazole are not found in the surveyed literature. Research in this area continues to explore a variety of chemical scaffolds for novel antiparasitic agents. nih.govcabidigitallibrary.orgmdpi.comnih.gov

Anti-inflammatory Activity

Detailed investigations into the anti-inflammatory profile of this compound are not currently published.

COX-1, COX-2, and 5-LOX Enzyme Assays

There are no available data from in vitro enzyme assays to characterize the inhibitory activity of this compound against cyclooxygenase (COX-1 and COX-2) and 5-lipoxygenase (5-LOX) enzymes. nih.govmdpi.comnih.govresearchgate.net These enzymes are critical targets in the development of anti-inflammatory drugs, and the evaluation of novel compounds against them is a standard step in preclinical research. nih.govmdpi.com

In Vivo Analgesic and Anti-inflammatory Studies

Consistent with the absence of in vitro data, there are no reports of in vivo studies in animal models to assess the analgesic and anti-inflammatory efficacy of this compound. nih.govrjeid.com Such studies are essential to determine the potential therapeutic utility of a compound in a physiological setting.

Potential as Enzyme Inhibitors

While various chemical structures are explored for their enzyme inhibitory potential, specific data for this compound is lacking in the context of the specified target.

Carbonic Anhydrase IX (CA IX) Inhibition

No research findings were identified that specifically evaluate the inhibitory effect of this compound on carbonic anhydrase IX (CA IX). nih.govmdpi.com Inhibition of CA IX is an area of interest in cancer research due to the enzyme's role in tumor progression. nih.govnih.govresearchgate.netdrugbank.com The primary classes of compounds investigated as CA IX inhibitors are typically sulfonamides and their derivatives. nih.govdrugbank.com

CYP3A4 Inhibition Studies

Cytochrome P450 3A4 (CYP3A4) is a critical enzyme in drug metabolism, and its inhibition can lead to significant drug-drug interactions. nih.govnih.gov While various amine-containing compounds and azole derivatives have been studied for their inhibitory effects on CYP3A4, specific studies detailing the interaction of this compound or the 2-aminooxazole scaffold with this enzyme are not extensively documented in the current scientific literature. nih.govresearchgate.net The potential for such interactions is typically evaluated during preclinical development, but specific inhibition constants (Kᵢ) or IC₅₀ values for this particular chemical class against CYP3A4 have not been reported.

Histone Deacetylase 6 (HDAC6) Inhibition

The 2-aminooxazole scaffold, specifically in its reduced form as a 2-aminooxazoline, has been incorporated into the design of potent and selective inhibitors of Histone Deacetylases (HDACs). ucl.ac.uk HDACs are a class of enzymes crucial to epigenetic regulation, and their inhibitors are investigated as therapeutic agents, particularly in oncology. nih.govnih.gov

In one study, a series of N-(2-aminophenyl)-benzamides featuring chiral oxazoline (B21484) capping groups were synthesized and evaluated for HDAC inhibition. The 2-aminooxazolinyl unit was identified as a highly potent capping group for inhibiting HDAC3-NCoR2. ucl.ac.uk The most effective compound from this series, 15k , which contains a 4,5-diphenyl-4,5-dihydrooxazol-2-yl)methyl]amino}phenyl)benzamide structure, demonstrated significant potency and selectivity for Class I HDACs. ucl.ac.uk

Key findings from this research showed that compound 15k inhibited HDAC3-NCoR2 with an IC₅₀ value of 6 nM. It also displayed selectivity for HDAC3 over other Class I isoforms, with IC₅₀ values of 80 nM and 110 nM against HDAC1 and HDAC2, respectively. The compound showed very weak inhibition of other HDAC isoforms, underscoring its Class I selectivity. ucl.ac.uk

| HDAC Isoform | IC₅₀ (nM) |

|---|---|

| HDAC1 | 80 |

| HDAC2 | 110 |

| HDAC3-NCoR2 | 6 |

| HDAC8 | 25,000 |

| Other Isoforms (4, 5, 6, 7, 9, 10, 11) | > 2,000 - > 100,000 |

Data sourced from a study on chiral oxazoline inhibitors. ucl.ac.uk

These findings highlight the utility of the 2-aminooxazoline scaffold as a key structural component in designing potent and selective HDAC inhibitors.

5-Lipoxygenase (5-LOX) Inhibition

5-Lipoxygenase (5-LOX) is an enzyme involved in the biosynthesis of leukotrienes, which are lipid mediators of inflammation. biorxiv.orgmdpi.com As such, 5-LOX inhibitors are pursued for their potential anti-inflammatory effects. nih.govwikipedia.org

While direct studies of this compound as a 5-LOX inhibitor are not available, research on structurally related heterocyclic compounds provides a rationale for its potential activity. For instance, derivatives of isoxazole, a constitutional isomer of oxazole (B20620), have been investigated as 5-LOX inhibitors, with some compounds showing potent, concentration-dependent inhibition of the enzyme. nih.gov

Furthermore, the concept of bioisosterism is relevant here. The 2-aminooxazole scaffold is a well-established bioisostere of the 2-aminothiazole (B372263) scaffold. nih.govacs.org The 2-aminothiazole core has been successfully used to develop potent 5-LOX inhibitors. nih.gov The replacement of the sulfur atom in the thiazole (B1198619) ring with an oxygen atom to form an oxazole can preserve biological activity while potentially improving metabolic stability, as the sulfur atom is prone to oxidation. nih.govacs.org This bioisosteric relationship suggests that the 2-aminooxazole scaffold is a promising candidate for the development of novel 5-LOX inhibitors.

Agonist Activity for Free Fatty Acid Receptor (GPR40)

The G-protein coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFA1), is highly expressed in pancreatic β-cells and is a therapeutic target for type 2 diabetes. nih.govnih.gov Activation of GPR40 by agonists enhances glucose-stimulated insulin (B600854) secretion. nih.gov Various chemical scaffolds, such as thiadiazoles, have been explored in the design of potent GPR40 agonists. enamine.netenamine.net However, based on available scientific literature, the 2-aminooxazole scaffold, including this compound, has not been reported as a structural motif in the development of GPR40 agonists.

Applications as Building Blocks in Pharmaceutical Compounds

The 2-aminooxazole nucleus is considered a valuable building block in medicinal chemistry, primarily for its role as a bioisostere of the widely used 2-aminothiazole scaffold. nih.govacs.org Isosteric replacement is a common strategy in drug design to optimize a lead compound's properties. acs.org

The substitution of a 2-aminothiazole with a 2-aminooxazole offers several potential advantages:

Improved Metabolic Stability : The sulfur atom in the thiazole ring is susceptible to oxidative metabolism, which can lead to inactivation of the drug molecule. Replacing it with a less metabolically labile oxygen atom can enhance the compound's metabolic stability and half-life. nih.govacs.org

Modified Physicochemical Properties : This substitution can lead to a decrease in the calculated logP (ClogP), which may result in improved aqueous solubility. acs.org

Avoidance of PAINS Liability : In some contexts, the 2-aminothiazole structure has been identified as a Pan-Assay Interference Compound (PAINS), which can lead to false positives in high-throughput screening assays. Utilizing the 2-aminooxazole isostere can be a strategy to circumvent this issue. nih.govacs.org

Researchers have developed versatile synthetic protocols, such as those utilizing the Buchwald–Hartwig cross-coupling reaction, to facilitate the synthesis of N,4-disubstituted 2-aminooxazoles, making this scaffold more accessible for drug discovery programs. nih.gov

Interactions with Biological Targets (Enzymes, Receptors)

While not definitively proven, a strong rationale exists for the potential interaction of 2-aminooxazole derivatives with 5-lipoxygenase (5-LOX). This is based on the activity of isosteric and isomeric compounds, such as 2-aminothiazoles and isoxazoles, which are known to inhibit the 5-LOX enzyme. nih.govnih.gov

The utility of the 2-aminooxazole scaffold has also been demonstrated in developing agents against Mycobacterium tuberculosis, where it successfully replaced the 2-aminothiazole pharmacophore while maintaining potent antitubercular activity. nih.govresearchgate.net This indicates that the scaffold can effectively interact with specific, yet-to-be-fully-elucidated targets within the bacterium.

Catalysis and Material Science Applications

Catalytic Activity of Oxazole (B20620) Complexes

Oxazole derivatives, particularly those bearing coordinating groups like amines, are recognized for their ability to form stable complexes with various transition metals. These complexes often exhibit significant catalytic activity, leveraging the electronic properties and steric environment provided by the oxazole ligand to promote and control chemical reactions.

While specific studies detailing the catalytic use of copper(I) halide complexes with 4,5-dimethyloxazol-2-amine are not extensively documented in the available literature, the broader class of oxazoline (B21484) ligands has been successfully employed in copper-catalyzed reactions. Bis(oxazoline) ligands, for instance, form well-defined complexes with copper(I) halides and are effective catalysts for a variety of asymmetric transformations, including cyclopropanation and aziridination. rameshrasappan.com The nitrogen and oxygen atoms of the oxazoline ring can coordinate to the copper center, creating a chiral environment that influences the stereochemical outcome of the reaction. It is plausible that this compound could function as a ligand in a similar manner, with the amine group providing an additional coordination site.

Diamine ligands, in general, have been shown to accelerate copper-catalyzed reactions, such as halide exchange and amidation, by enhancing the solubility and reactivity of the copper catalyst. nih.govresearchgate.net Given that this compound contains both an oxazole and an amine moiety, its copper(I) halide complexes could potentially exhibit enhanced catalytic activity in related transformations.

Palladium-catalyzed cross-coupling reactions are fundamental tools in synthetic organic chemistry for the formation of carbon-carbon and carbon-heteroatom bonds. The performance of these reactions is heavily reliant on the nature of the ligands coordinated to the palladium center. Amine-containing ligands have been shown to be effective in promoting various palladium-catalyzed coupling reactions. researchgate.net

Although direct reports on the use of this compound as a ligand in this context are limited, the related oxazoline-containing ligands have demonstrated significant utility. For example, palladium-bis(oxazoline) complexes have been successfully applied as catalysts in Suzuki, Heck, and Sonogashira coupling reactions. researchgate.net A novel palladium complex featuring an acenaphthoimidazolylidene and a 2-phenyl-2-oxazoline ligand has shown high efficiency in Suzuki-Miyaura cross-coupling reactions of N-acyl-glutarimides. rsc.org This suggests that the oxazole moiety can act as an effective "throw-away" ligand that facilitates the catalytic cycle. Furthermore, the oxazoline group itself can be used as a directing group in palladium-catalyzed C-H functionalization reactions. nih.gov

The presence of both the oxazole ring and the amine group in this compound makes it a potentially valuable ligand for palladium-catalyzed cross-coupling reactions, where it could influence the reactivity and selectivity of the catalyst.

Oxazole and oxazoline ligands play a crucial role in a wide array of catalytic transformations due to their modular synthesis, structural diversity, and ability to induce asymmetry. alfachemic.comacs.org These nitrogen-containing heterocyclic ligands can coordinate to a variety of transition metals, including copper, palladium, iron, and vanadium, to form catalytically active complexes. wordpress.commdpi.com

The key features of oxazole-type ligands in catalysis include:

Stereochemical Control: Chiral oxazoline ligands are renowned for their ability to create a well-defined chiral environment around the metal center, leading to high enantioselectivity in asymmetric reactions. nih.gov

Electronic Effects: The electronic properties of the oxazole ring can be tuned by substituents, which in turn influences the Lewis acidity and redox potential of the metal catalyst.

Steric Influence: The steric bulk of the ligand can control substrate approach and selectivity in catalytic reactions.

The amine group in this compound can provide an additional point of coordination or act as a basic site, potentially leading to cooperative catalytic effects. The combination of the oxazole ring and the amine functionality within the same molecule presents opportunities for the design of novel catalysts with unique reactivity and selectivity.

Synthesis of Polymers and Functional Materials

The reactivity of the amine group and the potential for the oxazole ring to be incorporated into polymer backbones make this compound a candidate for the synthesis of functional polymers and materials.

Atom Transfer Radical Polymerization (ATRP) is a controlled radical polymerization technique that allows for the synthesis of polymers with well-defined architectures, molecular weights, and low dispersity. The process is typically catalyzed by a transition metal complex, most commonly copper, in the presence of a ligand. Multidentate amines are widely used as ligands in copper-catalyzed ATRP, where they play a critical role in solubilizing the copper catalyst and tuning its reactivity. nih.govnih.gov

While the direct application of this compound as a ligand in ATRP is not well-documented, its amine functionality suggests it could potentially serve this purpose. Amines in ATRP can also function as reducing agents, helping to regenerate the active Cu(I) catalyst. nih.gov The oxazole moiety could further modulate the catalytic activity of the copper complex.

Functional polymers and materials are at the forefront of advancements in sensor technology and electronics. mdpi.commdpi.com The design of these materials often involves the incorporation of specific functional groups that can interact with analytes or exhibit desired electronic properties. Oxazole-containing compounds are known to be present in various biologically active molecules and have been explored for their fluorescent properties, which is a key feature for optical sensors. nih.gov

Polymers containing heterocyclic rings, such as poly(2-oxazoline)s, have gained attention for their biocompatibility and tunable properties. tandfonline.comresearchgate.net These polymers are typically synthesized via cationic ring-opening polymerization (CROP) of 2-oxazoline monomers. mdpi.com While this compound itself is not a 2-oxazoline, its derivatives could potentially be designed to undergo such polymerization, leading to functional polymers.

The amine group of this compound provides a handle for further functionalization or for grafting onto other polymer backbones, which could be a strategy for developing new sensor materials or materials with specific electronic properties.

Analytical and Methodological Research

High-Performance Liquid Chromatography (HPLC) for Separation and Purity Assessment

High-Performance Liquid Chromatography (HPLC) is a cornerstone analytical technique for the separation, quantification, and purification of pharmaceutical compounds, including heterocyclic amines like 4,5-Dimethyloxazol-2-amine. Its high resolving power is essential for separating the main compound from starting materials, byproducts, and degradation impurities, which is critical for quality control and regulatory compliance.

Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) is the most common mode used for the analysis of small polar molecules such as 2-aminooxazole derivatives. In RP-HPLC, a nonpolar stationary phase is used with a polar mobile phase. The separation is based on the hydrophobic interactions between the analyte and the stationary phase.

For compounds structurally similar to this compound, C18 (octadecylsilane) columns are frequently employed due to their wide applicability and robustness. hplc.eu The mobile phase typically consists of a mixture of water or an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol. rjpbcs.com To achieve sharp peaks and good separation, especially for basic compounds like amines, pH modifiers or ion-pairing agents such as trifluoroacetic acid (TFA) or ammonium (B1175870) acetate (B1210297) are often added to the mobile phase. hplc.euwindows.net Detection is commonly performed using a UV detector, as the oxazole (B20620) ring possesses a chromophore that absorbs in the UV spectrum. rjpbcs.com

| Parameter | Typical Condition | Reference |

|---|---|---|

| Stationary Phase (Column) | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | rjpbcs.comwindows.net |

| Mobile Phase A | Water with 0.1% Trifluoroacetic Acid (TFA) or 10mM Ammonium Acetate | hplc.eurjpbcs.com |

| Mobile Phase B | Acetonitrile or Methanol with 0.1% TFA | hplc.eurjpbcs.com |

| Elution Mode | Gradient or Isocratic | windows.netnih.gov |

| Flow Rate | 0.8 - 1.5 mL/min | rjpbcs.com |

| Detection | UV at 210-295 nm | rjpbcs.comwindows.net |

| Temperature | Ambient or controlled (e.g., 25-40 °C) | windows.net |

Ultra-Performance Liquid Chromatography (UPLC), a more recent advancement in liquid chromatography, utilizes columns with smaller particle sizes (typically sub-2 µm). This technology offers significant advantages over traditional HPLC, including higher resolution, increased sensitivity, and substantially faster analysis times. nih.gov For the analysis of heterocyclic aromatic amines, UPLC coupled with tandem mass spectrometry (UPLC-MS/MS) provides a powerful tool for rapid quantification, even at very low concentrations. nih.govnih.gov The application of UPLC would be highly suitable for high-throughput screening of synthesis reactions involving this compound or for rapid quality control checks of the bulk material.

During the synthesis of this compound, various process-related impurities can be formed. Identifying and characterizing these impurities is a regulatory requirement. Preparative HPLC is a widely used technique to isolate these unknown impurities in sufficient quantities (milligrams to grams) for structural elucidation by techniques like NMR and MS. lcms.czasianpubs.org

The process typically involves scaling up a developed analytical HPLC method. This requires optimizing parameters such as column size, flow rate, and sample load to maximize throughput while maintaining adequate resolution. nasc.ac.inmdpi.com After separation, fractions corresponding to the impurity peaks are collected, pooled, and concentrated to yield the purified substance. asianpubs.org

| Step | Description | Reference |

|---|---|---|

| Method Development | An analytical RP-HPLC method is first developed to achieve baseline separation of the target impurity from the main compound and other components. | |

| Scale-Up | The analytical method is scaled to a larger preparative column. The flow rate is increased proportionally to the column's cross-sectional area, and the gradient profile is adjusted. | lcms.cz |

| Sample Loading Study | The maximum amount of crude sample that can be injected without compromising the separation (overloading) is determined. | lcms.cz |

| Fraction Collection | The eluent is monitored by a detector (e.g., UV or MS), and fractions containing the purified impurity are automatically collected. | nasc.ac.in |

| Post-Purification | Collected fractions are combined, the solvent is removed (e.g., by rotary evaporation or lyophilization), and the purity of the isolated compound is confirmed by analytical HPLC. | asianpubs.org |

While this compound itself is achiral, derivatives of 2-aminooxazoles can be chiral. Determining the absolute configuration of enantiomers is critical in pharmaceutical development, as different enantiomers can have distinct pharmacological and toxicological properties. koreascience.kr HPLC-based methods are powerful tools for this purpose.

One common approach involves the derivatization of the chiral amine with a chiral derivatizing agent (CDA), such as a Mosher's acid derivative, to form a pair of diastereomers. nih.govmdpi.com These diastereomers have different physical properties and can be separated on a standard achiral HPLC column (e.g., C18). mdpi.com The elution order can often be correlated to the absolute configuration of the original amine. nih.gov

A second, more direct approach is the use of a Chiral Stationary Phase (CSP). nih.govnih.gov CSPs are designed to interact stereoselectively with enantiomers, leading to different retention times. acs.org Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) are widely used for the separation of a broad range of chiral compounds, including amines. nih.govyakhak.org This method allows for the direct separation and quantification of enantiomers without the need for derivatization.

Pharmacokinetic Studies of Oxazole Derivatives

Researchers often evaluate key physicochemical and in vitro ADME properties early in the drug discovery process. researchgate.netscispace.com For 2-aminooxazole scaffolds, properties such as kinetic solubility, metabolic stability in human liver microsomes (HLM), and reactivity with glutathione (B108866) (GSH) are assessed to predict their drug-like potential. nih.govacs.org The oxazole ring is considered a valuable scaffold in medicinal chemistry, in part because its derivatives can exhibit favorable physicochemical properties leading to good pharmacokinetic profiles. rsc.orgthepharmajournal.com For example, replacing a 2-aminothiazole (B372263) core with a 2-aminooxazole has been shown to potentially improve solubility and reduce metabolism due to the substitution of the oxidizable sulfur atom with oxygen. nih.govacs.org

| ADME Property | Assay Description | Purpose | Reference |

|---|---|---|---|

| Kinetic Solubility | Measurement of solubility in aqueous buffers (e.g., water, PBS pH 7.4) starting from a DMSO stock solution. | Predicts how well the compound will dissolve in physiological fluids, impacting absorption. | nih.govacs.org |

| Metabolic Stability | Incubation of the compound with human liver microsomes (HLM) to measure the rate of metabolism. | Indicates how quickly the compound is broken down by metabolic enzymes, affecting its half-life in the body. | researchgate.netnih.gov |

| GSH Reactivity | Incubation with glutathione (GSH) to assess the formation of GSH adducts. | Evaluates the potential for nonspecific, covalent reactivity with cellular nucleophiles, which can be a source of toxicity. | nih.govacs.org |

In Vitro and In Vivo Study Design

To evaluate the therapeutic potential of compounds like this compound, a systematic approach using both in vitro and in vivo models is employed. The oxazole scaffold is present in numerous compounds investigated for a wide range of biological activities, including anticancer effects. researcher.liferesearchgate.netnih.govtandfonline.com

In Vitro Study Design